![molecular formula C12H11N5 B13705712 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole is a heterocyclic compound that features both pyrazole and imidazole rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1-imidazolyl)benzaldehyde with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or imidazole rings.
Applications De Recherche Scientifique
3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methyl-1-phenylpyrazole: Similar structure but with a methyl group instead of the imidazole ring.
3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole: Similar structure but with the imidazole ring at a different position on the phenyl ring.
Uniqueness
3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole is unique due to the presence of both pyrazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C12H11N5 |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
5-(3-imidazol-1-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11N5/c13-12-7-11(15-16-12)9-2-1-3-10(6-9)17-5-4-14-8-17/h1-8H,(H3,13,15,16) |
Clé InChI |
LXMVZURAHYUBSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=CN=C2)C3=CC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


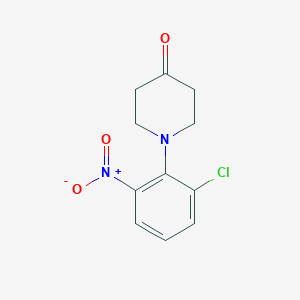

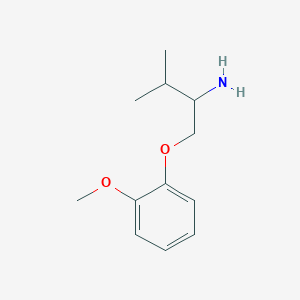
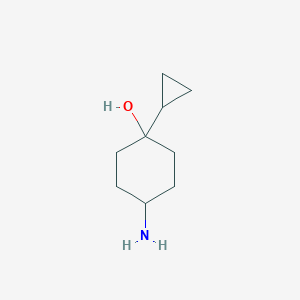
![S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate](/img/structure/B13705679.png)


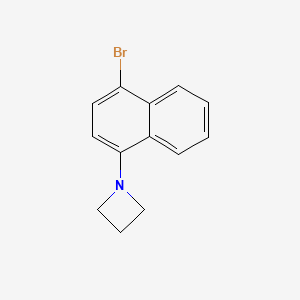


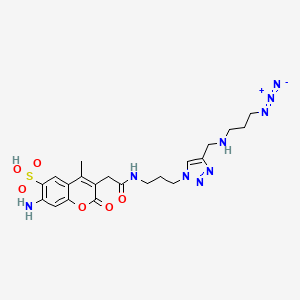
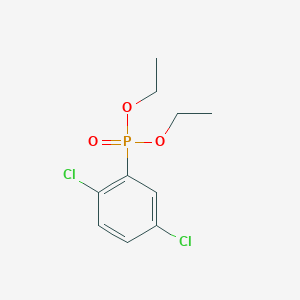

![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)
